Levofloxacin-007-S is a derivative of levofloxacin, a widely used fluoroquinolone antibiotic. This compound has been synthesized to enhance its antibacterial properties and broaden its therapeutic applications. Levofloxacin itself is primarily utilized for treating bacterial infections due to its effectiveness against a variety of Gram-positive and Gram-negative bacteria.
Levofloxacin-007-S is synthesized from levofloxacin through various chemical modifications aimed at improving its pharmacological profile. The base compound, levofloxacin, is derived from the racemic mixture of ofloxacin, which was first introduced in the late 1980s.
Levofloxacin-007-S belongs to the class of fluoroquinolone antibiotics, which are characterized by their synthetic origin and broad-spectrum antibacterial activity. It exhibits properties that may enhance its efficacy compared to traditional levofloxacin.
The synthesis of Levofloxacin-007-S typically involves multiple steps, including the modification of functional groups present in the levofloxacin molecule. For instance, one method reported involves thionation, where the carbonyl oxygen in levofloxacin is replaced with a sulfur atom using Lawessen's reagent, leading to the formation of thionated derivatives .
The molecular structure of Levofloxacin-007-S can be represented as follows:
This structure indicates the presence of fluorine, nitrogen, oxygen, and sulfur atoms, which contribute to its biological activity.
Key spectral data supporting the structure includes:
Levofloxacin-007-S can undergo various chemical reactions that modify its structure further or enhance its pharmacological properties. Typical reactions include:
The reactions are monitored using techniques such as NMR spectroscopy and mass spectrometry to confirm product formation and purity.
Levofloxacin-007-S exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. This action disrupts DNA replication and transcription processes in bacteria, leading to cell death.
Studies have shown that fluoroquinolones like Levofloxacin-007-S bind to these enzymes with high affinity, effectively preventing the necessary conformational changes required for DNA function .
Relevant analyses include differential scanning calorimetry for thermal properties and elemental analysis for purity assessment.
Levofloxacin-007-S has several scientific uses:
Fluoroquinolones constitute a versatile scaffold for anticancer drug development due to their modular structure, which enables targeted modifications at specific positions to enhance cytotoxic activity. The core quinoline nucleus serves as the DNA-intercalating component, while strategic alterations at the C-3 carboxyl group and C-7 piperazinyl moiety significantly influence topoisomerase inhibition and cellular selectivity. Levofloxacin derivatives exemplify this approach, where position 3 modifications involve conversion of the carboxylic acid to hydrazide intermediates (e.g., 2), followed by condensation with aldehydes to form Schiff bases (e.g., 3a–e) or cyclization to pyrazolidinones (e.g., 6). These transformations abolish antibacterial activity while amplifying anticancer effects through mitochondrial biogenesis disruption and ATP depletion [1] [3].
Position 7 modifications focus on the piperazine ring, where alkylation or acylation modulates cellular permeability and target specificity. For instance, N-benzylation with chloroacetanilides (e.g., 5a–f) or acylation with benzoyl chlorides (e.g., 7a–d) enhances topoisomerase IIβ (Topo IIβ) inhibition by facilitating hydrophobic pocket penetration. Notably, such structural changes exploit cancer cells’ heightened reliance on mitochondrial function compared to normal cells, as demonstrated by 10–100× lower IC50 values in malignant versus non-malignant cell lines [5] [10].
Table 1: Anticancer Activity of Select Levofloxacin Derivatives
Compound | Modification Type | MCF-7 IC50 (μM) | Hep3B IC50 (μM) | L-SR IC50 (μM) |
---|---|---|---|---|
Levofloxacin | Parent compound | >100 | 60.00 | >100 |
3c | Schiff base | 0.66 | 2.33 | — |
5 | Pyrazolidinone | 1.40 | 0.43 | 0.96 |
3e | Hydrazone | — | 1.38 | 1.41 |
Etoposide* | Reference drug | 2.10 | 4.80 | 1.80 |
*Reference values from standardized NCI assays [5] [7].
Structure-activity relationship (SAR) studies reveal critical determinants:
Topoisomerase IIβ represents a therapeutic vulnerability in cancer due to its role in DNA decatenation during replication. Levofloxacin-007-S derivatives exhibit selective Topo IIβ inhibition through a dual mechanism: (1) competitive binding at the ATPase domain, and (2) stabilization of the DNA-enzyme cleavage complex. Biochemical assays confirm that lead compounds 3c and 5 achieve 81.33% and 83.73% Topo IIβ inhibition at 10 μM, respectively, surpassing etoposide (72.5%) and parent levofloxacin (<20%) [5] [7]. This efficacy stems from their optimized interactions with catalytic residues:
Cellular mechanistic studies demonstrate that 3c and 5 induce dose-dependent S-phase arrest (37.56–39.09% cell accumulation) by impairing DNA replication initiation. Subsequent apoptosis occurs via intrinsic pathways, evidenced by 4.5–4.9-fold caspase-3 elevation and mitochondrial membrane depolarization. Unlike classical topoisomerase poisons, these derivatives do not generate DNA double-strand breaks, reducing mutagenic risk [5] [7].
Table 2: Mechanistic Profiles of Levofloxacin Analogues
Parameter | Compound 3c | Compound 5 | Etoposide |
---|---|---|---|
Topo IIβ Inhibition (%) | 81.33 | 83.73 | 72.50 |
S-Phase Arrest (%) | 37.56 | 39.09 | 28.20 |
Caspase-3 Elevation (fold) | 4.90 | 4.50 | 5.20 |
Mitochondrial Depolarization | Yes | Yes | No |
Data derived from in vitro enzyme assays and flow cytometry [5] [7].
Rational optimization strategies include:
In silico methodologies enable precision optimization of Levofloxacin-007-S derivatives by quantifying target engagement and predicting resistance mutations. Integrated workflows combine:
Molecular Dynamics (MD) Simulations: All-atom MD trajectories (100 ns) reveal that derivative 5 maintains stable hydrogen bonding with SER480 (occupancy: 89.2%) and ASP479 (76.4%) in Topo IIβ (PDB: 3QX3). The pyrazolidinone linker reduces conformational entropy penalty (ΔS = −12.7 kcal/mol) compared to flexible alkyl chains in earlier analogs. Free energy perturbation (FEP) calculations further predict that GyrA mutations (e.g., S84L) confer 4.1× reduced affinity versus wild-type, guiding synthetic prioritization [6] [7].
Linear Interaction Energy (LIE) Modeling: With parameters optimized for topoisomerases (α = 0.16, β = 0.029), LIE accurately predicts binding free energies (ΔGbind) for 26 fluoroquinolone derivatives (R2 = 0.806). Key drivers include:
Table 3: Computational Techniques for Binding Affinity Prediction
Method | Application | Statistical Robustness | Key Output |
---|---|---|---|
Molecular Docking | Binding pose screening | RMSD = 1.2 Å | Interaction fingerprint with SER480 |
LIE Models | ΔGbind prediction | q2 = 0.806 | Energy contributions per residue |
Free Energy Perturbation | Mutation resistance profiling | ΔΔG error < 1.1 kcal/mol | Affinity loss for S84L mutants |
QSAR Surrogates | Activity landscape projection | r2 = 0.810 | IC50 prediction ± 0.3 log units |
Adapted from DNA gyrase studies applicable to Topo IIβ [4] [6].
Multi-dimensional QSAR: Surrogate models for Topo IIβ inhibition (q2 = 0.791–0.810) identify three critical descriptors:
Synergistic computational-experimental workflows thus accelerate lead optimization cycles from months to weeks, establishing levofloxacin derivatives as precision oncology therapeutics.
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